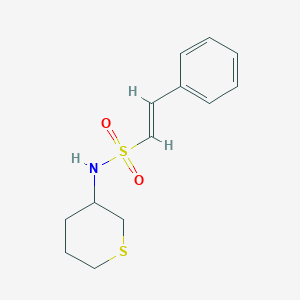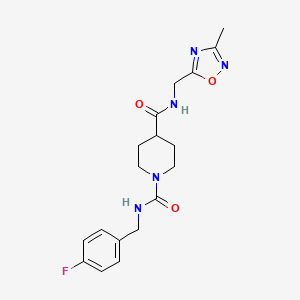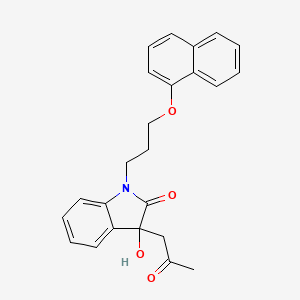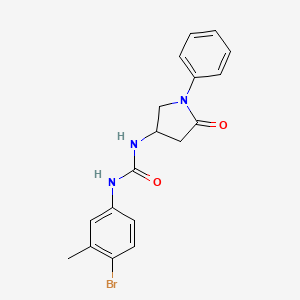
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is an organic compound with a molecular formula of C10H11BrN2O. It is a member of the isoquinoline family, which has a wide range of uses in the fields of biochemistry, pharmacology and organic chemistry. This compound has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been studied for its potential applications in the fields of biochemistry, pharmacology and organic chemistry. In biochemistry, this compound has been studied for its potential use in the synthesis of various compounds, such as amino acids, peptides and proteins. In pharmacology, it has been studied for its potential use in the synthesis of various drugs and pharmaceuticals. In organic chemistry, it has been studied for its potential use in the synthesis of various organic compounds, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, including cytochrome P450 enzymes. It is also believed to act as an agonist of various G-protein coupled receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one are not yet fully understood. However, it is believed that this compound may have potential therapeutic effects, such as the inhibition of certain enzymes and the activation of certain G-protein coupled receptors. It has also been suggested that this compound may have potential antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, this compound is not widely available and may be difficult to obtain in some regions. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects.
Zukünftige Richtungen
There are several potential future directions for 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. These include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action and structure-activity relationships could lead to the development of more effective drugs and pharmaceuticals. Finally, further research into its synthesis and availability could lead to the development of more efficient and cost-effective methods of production.
Synthesemethoden
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is synthesized by two main methods. The first method involves the reaction of 4-bromo-2-methylbenzaldehyde with ethylenediamine in an aqueous solution. The second method involves the reaction of 4-bromo-2-methylbenzaldehyde with 4-dimethylaminopyridine in an aqueous solution. Both reactions result in the formation of 7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one.
Eigenschaften
IUPAC Name |
7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEJJHIXFHUNEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)


![5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)
![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)
![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)
![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2385076.png)
